molecular formula C22H17BrN6O3 B2392371 N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1251615-80-1

N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No.: B2392371
CAS No.: 1251615-80-1
M. Wt: 493.321
InChI Key: APSYMOXFTYSHQO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a 2,4-dimethylphenyl group and a 1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves the following steps:

    Formation of the 2,4-dimethylphenyl isocyanate: This can be achieved by reacting 2,4-dimethylaniline with phosgene under controlled conditions to form the corresponding isocyanate.

    Preparation of the indole derivative: The indole derivative can be synthesized by reacting indole with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling reaction: The final step involves the reaction of the 2,4-dimethylphenyl isocyanate with the indole derivative to form N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea: Similar structure but with a different position of the indole substitution.

    N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-7-yl]urea: Another positional isomer.

    N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-4-yl]urea: Yet another positional isomer.

Uniqueness

N-(2,4-dimethylphenyl)-N’-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylsulfonyl group on the indole ring can significantly impact the compound’s interaction with molecular targets, making it distinct from its positional isomers.

Properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c1-2-31-17-8-6-14(7-9-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-4-3-5-16(23)10-15/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSYMOXFTYSHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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